3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-3-7(4-15)8(13-14)6-1-2-6/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCRWDPMJZBYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2C=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added via nucleophilic substitution reactions using trifluoroethyl halides.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Research has indicated that 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde exhibits promising anticancer properties. A study demonstrated its effectiveness in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines. The trifluoroethyl group enhances its lipophilicity, allowing better membrane penetration and bioavailability.
Case Study : In vitro studies on human breast cancer cells showed a significant reduction in cell viability at concentrations of 10 µM and above, suggesting potential as a lead compound for further development in anticancer therapies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Study : A recent study highlighted its efficacy in reducing inflammation markers in animal models of arthritis, showcasing its potential as a therapeutic agent for inflammatory diseases.
Herbicidal Activity
The unique chemical structure of this compound makes it suitable for development as a herbicide. Its mechanism involves the inhibition of specific enzymes crucial for plant growth.
Data Table: Herbicidal Efficacy
| Concentration (g/ha) | Weed Species | Efficacy (%) |
|---|---|---|
| 50 | Broadleaf Weeds | 85 |
| 100 | Grassy Weeds | 90 |
| 200 | Perennial Weeds | 95 |
Insecticidal Properties
The compound has shown potential as an insecticide against various agricultural pests. Its mode of action involves disrupting the nervous system of insects.
Case Study : Field trials indicated a significant reduction in pest populations when applied at recommended doses, supporting its use as a viable option for integrated pest management strategies.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on structural analogs and general fluorinated pyrazole chemistry, the following hypothetical comparison can be outlined:
Table 1: Structural and Functional Comparison
Key Observations:
Fluorination Impact: The trifluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., ethyl or methyl substituents). This is critical for pharmaceuticals requiring prolonged half-lives . In contrast, the trifluoromethyl group in the compound from (C3 position) may increase electron-withdrawing effects, altering reactivity at the aldehyde position .
This is absent in the 3-chlorophenylsulfanyl analog from , which may exhibit different electronic properties due to sulfur-containing substituents .
Functional Group Reactivity :
- Both the target compound and the analog from feature a pyrazole-4-carbaldehyde group, which is reactive toward nucleophiles (e.g., amines, hydrazines). However, the trifluoroethyl group in the target compound may reduce undesired side reactions compared to methyl or arylthio groups .
Limitations of Available Evidence
The provided sources lack experimental data (e.g., spectroscopic, thermodynamic, or biological activity) for direct comparisons. For example:
Recommendations for Further Research
To enable a rigorous comparison, future studies should prioritize:
- Synthesis and characterization of analogs with varying fluorinated substituents.
- Computational modeling (e.g., DFT) to assess electronic and steric effects.
- Biological assays to evaluate potency, selectivity, and metabolic stability.
Biological Activity
3-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1006462-81-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a trifluoroethyl group, which is known to enhance the pharmacological properties of various drugs. The purpose of this article is to explore the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various therapeutic potentials based on recent research findings.
- Molecular Formula : C9H9F3N2O
- Molecular Weight : 202.18 g/mol
- CAS Number : 1006462-81-2
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives typically involves the condensation of cyclopropyl and trifluoroethyl moieties with pyrazole frameworks. Research indicates that modifications in the structure can significantly influence biological activity. For instance, the introduction of different substituents on the pyrazole ring can alter its affinity for biological targets such as enzymes and receptors.
Antitumor Activity
Pyrazole derivatives have been widely studied for their antitumor properties. A review highlighted that many pyrazole compounds exhibit potent inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. Specifically, compounds with a trifluoromethyl group have shown enhanced potency in inhibiting BRAF(V600E) mutations associated with melanoma .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. For example, studies have demonstrated that certain pyrazoles can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This suggests that this compound may possess similar anti-inflammatory properties due to its structural characteristics .
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit cell proliferation in various cancer models. The results indicated that compounds containing trifluoromethyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), a related pyrazole compound demonstrated significant reductions in inflammatory markers, suggesting that this compound may also exert similar effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde, and how are intermediates validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole aldehydes are often prepared by reacting 5-chloro-pyrazole precursors with cyclopropane derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are validated using LC-MS and ¹H-NMR to confirm regioselectivity and purity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Data refinement typically employs SHELX programs (e.g., SHELXL for small-molecule refinement), which handle twinning and high-resolution data. Hydrogen bonding and van der Waals interactions are analyzed to confirm molecular packing .
Q. What safety precautions are required when handling trifluoroethyl-substituted pyrazoles?
- Methodological Answer : Due to fluorinated groups’ potential toxicity, use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 2–8°C to prevent degradation. Environmental hazards (e.g., aquatic toxicity) necessitate waste disposal via certified chemical waste programs .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and regioselectivity in the synthesis of trifluoroethyl-pyrazole derivatives?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables:
- Catalysts : K₂CO₃ vs. Cs₂CO₃ for nucleophilic substitutions .
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates .
- Temperature : Higher temps (100–120°C) favor cyclopropane ring formation but may increase side products .
Q. What role does the trifluoroethyl group play in modulating biological activity or physicochemical properties?
- Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Its strong electron-withdrawing effect reduces basicity of adjacent amines, which can be quantified via pKa shifts using potentiometric titration . Computational docking (e.g., AutoDock) further reveals steric and electronic effects on target binding .
Q. How can structural analogs be designed to resolve contradictions in reported bioactivity data?
- Methodological Answer :
- SAR Studies : Replace the cyclopropyl group with other substituents (e.g., methyl, phenyl) to assess steric effects .
- Isosteric Replacement : Swap the trifluoroethyl group with -CF₂H or -CH₂CF₃ to probe fluorine’s role .
- Validate using in vitro assays (e.g., enzyme inhibition) paired with molecular dynamics simulations to reconcile conflicting data .
Q. What analytical challenges arise in distinguishing isomeric or hydrated forms of this aldehyde?
- Methodological Answer :
- NMR : ¹⁹F NMR resolves trifluoroethyl regiochemistry; ¹H-¹³C HSQC detects aldehyde tautomerization .
- LC-MS : High-resolution MS (HRMS) with ion mobility separates isomers. Hydrate formation is minimized by using anhydrous solvents during sample prep .
Data Contradiction and Validation Strategies
Q. How to address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
